molecular formula C16H18BrN3O3 B10945752 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

Cat. No.: B10945752
M. Wt: 380.24 g/mol
InChI Key: VMTSVXQHCNLSTR-UHFFFAOYSA-N
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Description

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethyl-1H-pyrazole, which is then reacted with 2-methylpropanoyl chloride to form an intermediate. This intermediate is subsequently coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methylpropanoyl group in 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may confer advantages in terms of binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C16H18BrN3O3

Molecular Weight

380.24 g/mol

IUPAC Name

4-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C16H18BrN3O3/c1-9(8-20-11(3)14(17)10(2)19-20)15(21)18-13-6-4-12(5-7-13)16(22)23/h4-7,9H,8H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

VMTSVXQHCNLSTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)O)C)Br

Origin of Product

United States

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